N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide
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Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide, commonly known as PTAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAC is a triazole-based compound that has been synthesized through a number of different methods.
Scientific Research Applications
Synthesis Methodologies and Structural Analyses
- Radiosynthesis of Chloroacetanilide Herbicides : A method for the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners was developed, highlighting the significance of these compounds in studying their metabolism and mode of action (Latli & Casida, 1995).
- Synthesis from 4-Amino-4H-1,2,4-Triazole : A synthesis route for N-(5-(substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine demonstrates the versatility of triazole compounds in creating pharmacologically relevant molecules (Panchal & Patel, 2011).
- Cholinesterase Inhibition Studies : New synthetic 1,2,4-triazole derivatives were synthesized and evaluated for their cholinesterase inhibitory potential, showcasing the therapeutic potential of triazole derivatives in addressing diseases related to cholinesterase activity (Riaz et al., 2020).
- Coordination Complexes and Antioxidant Activity : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were studied for their hydrogen bonding effects on self-assembly and antioxidant activities, indicating the potential application of these complexes in medicinal chemistry (Chkirate et al., 2019).
Potential Applications
- Ecological Corrosion Inhibitors : Triazole derivatives have been investigated for their application as ecological corrosion inhibitors for mild steel in acidic solutions, demonstrating the utility of triazole compounds beyond pharmacological applications (Nahlé et al., 2021).
- Chemoselective Acetylation : The chemoselective acetylation of 2-aminophenol using immobilized lipase illustrates the synthetic utility of acetamide derivatives in the natural synthesis of antimalarial drugs, emphasizing the importance of selective enzymatic reactions in drug synthesis (Magadum & Yadav, 2018).
- Anticancer Drug Synthesis : The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug highlights the importance of structural analysis in identifying compounds with potential therapeutic applications (Sharma et al., 2018).
properties
IUPAC Name |
2-(3-methylphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-15-6-5-7-16(12-15)13-19(24)22-18(14-23-20-10-11-21-23)17-8-3-2-4-9-17/h2-12,18H,13-14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYSGYVFQUXCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide |
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